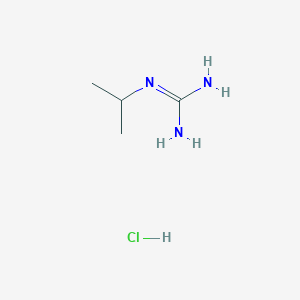

N-Isopropylguanidine hydrochloride

Übersicht

Beschreibung

N-Isopropylguanidine hydrochloride is a chemical compound with the molecular formula C5H12N4Cl . It appears as a colorless crystalline solid that melts at 257°C and decomposes at 254°C . Notably, it is an extremely insensitive but powerful high explosive . When wetted with more than 20% water , its sensitivity decreases from HD 1.1 (highly sensitive) to HD 4.1 (flammable solid) .

Synthesis Analysis

This compound can be synthesized through a one-pot approach. Starting with N-chlorophthalimide , isocyanides , and amines , a novel method yields diverse N, N′-disubstituted guanidines. This strategy involves the formation of previously unprecedented N-phthaloylguanidines, ultimately providing efficient access to various guanidines .

Molecular Structure Analysis

The molecular structure of this compound consists of a guanidine group (NH=C(NH2)2) attached to an isopropyl group. The chlorine atom is part of the hydrochloride salt. The arrangement of atoms in the crystal lattice contributes to its stability and properties .

Wissenschaftliche Forschungsanwendungen

Biological and Chemical Research

N-Isopropylguanidine hydrochloride has been studied in various biological and chemical contexts. For example, Seiler, Knödgen, and Haegele (1982) described a high-pressure-liquid-chromatographic method for the separation and detection of metabolites from the oxidative deamination of spermidine, using this compound as a part of the study (Seiler, Knödgen, & Haegele, 1982).

Application in Mutagenesis

This compound has also been explored in the context of mutagenesis. Guerola, Ingraham, and Cerdá-Olmedo (1971) studied the induction of closely linked multiple mutations by nitrosoguanidine, demonstrating the compound's utility in directing mutagenesis and chromosome mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Analytical Method Development

In pharmaceutical analysis, Al-Rimawi (2009) developed a stability-indicating liquid chromatographic method for the analysis of metformin hydrochloride and its related compound (1-cyanoguanidine) in tablet formulations, which is pertinent to the study of this compound (Al-Rimawi, 2009).

Cancer Research

Weckbecker, Weckbecker, Lien, and Cory (1987) investigated the effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, clonogenicity, and cell cycle of L1210 cells, highlighting the potential implications of this compound in cancer research (Weckbecker, Weckbecker, Lien, & Cory, 1987).

Smart Material Development

Tang, Wang, Yang, Feng, Li, and Wei (2021) focused on the development of polymer-based smart materials, including Poly(N-isopropylacrylamide)-based smart hydrogels, which are relevant to the broader context of this compound's applications in material science (Tang, Wang, Yang, Feng, Li, & Wei, 2021).

Antimicrobial Studies

Fuller (1942) explored the antibacterial action and chemical constitution in long-chain aliphatic bases, including the hydrochlorides of guanidines, which may encompass compounds like this compound (Fuller, 1942).

Bioengineering Applications

Cooperstein and Canavan (2010) reviewed the applications of poly(N-isopropyl acrylamide) (pNIPAM) substrates for the release of biological cells, an area which intersects with the study of this compound (Cooperstein & Canavan, 2010).

Synthesis and Screening of Derivatives

Ramya, Vembu, Ariharasivakumar, and Gopalakrishnan (2017) engaged in the synthesis, molecular docking, and screening of derivatives of guanidine, which could include insights relevant to this compound (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).

Catalytic and Bactericidal Properties

Bromberg and Hatton (2007) characterized Poly(N-vinylguanidine) and studied its catalytic and bactericidal properties, contributing to our understanding of guanidine-based compounds (Bromberg & Hatton, 2007).

Role in DNA Damage and Repair

Suji and Sivakami (2006) examined DNA damage by free radical production by Aminoguanidine, providing a context for the potential effects of similar compounds such as this compound (Suji & Sivakami, 2006).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.ClH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWHYRJXUNAUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472038.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472039.png)

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)